1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a compound that features a pyrazole ring substituted with three methyl groups and a piperidine ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interact with the biochemical pathways of these organisms .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α, β-unsaturated aldehydes or ketones with hydrazine to form the pyrazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of the synthesis . Catalysts such as H3[PW12O40]/SiO2 have been employed to promote the condensation reactions necessary for the formation of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the piperidine moiety.
1-(4-chlorophenyl)-5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole: A more complex pyrazole derivative with additional substituents on the pyrazole ring.
Uniqueness
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-12(10(2)15(3)14-9)8-16-6-4-5-11(7-16)13(17)18/h11H,4-8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGRNZUAQOUBHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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